molecular formula C10H10ClFO2 B1442151 Ethyl 2-(3-chloro-4-fluorophenyl)acetate CAS No. 340825-20-9

Ethyl 2-(3-chloro-4-fluorophenyl)acetate

Cat. No.: B1442151
CAS No.: 340825-20-9
M. Wt: 216.63 g/mol
InChI Key: DHLMEXLIAJBVHT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound characterized by its molecular structure, which includes a chloro and fluoro substituent on a phenyl ring attached to an ethyl acetate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of 3-chloro-4-fluorobenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

  • Esterification: Another approach is the esterification of 3-chloro-4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is conducted under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

  • Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-chloro-4-fluorophenylacetic acid.

  • Reduction: 3-chloro-4-fluorophenylethanol.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLMEXLIAJBVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(3-chloro-4-fluorophenyl)acetate is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-chloro-4-fluorophenyl)acetate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 2-(4-chloro-3-fluorophenyl)acetate: Similar structure but with the positions of the chloro and fluoro groups reversed.

  • Ethyl 2-(3-chloro-4-methylphenyl)acetate: Similar structure but with a methyl group instead of a fluoro group.

  • Ethyl 2-(3-chloro-4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluoro group.

Uniqueness: Ethyl 2-(3-chloro-4-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound features a chloro and a fluoro substituent on a phenyl ring, linked to an ethyl acetate moiety. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C₁₄H₁₃ClF O₂, with a molecular weight of approximately 270.7 g/mol.

Enzyme Interactions

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, depending on the specific context of the interaction.

Cellular Effects

This compound has been shown to influence cellular processes such as:

  • Gene Expression : It modulates the expression of genes involved in oxidative stress responses and apoptosis.
  • Cell Signaling : It affects signaling pathways that regulate cell proliferation and survival.

The mechanism by which this compound exerts its effects involves binding to specific biomolecules, including receptors and enzymes. This binding alters the conformation and activity of these targets, leading to changes in cellular function. For instance, it may inhibit certain enzymes by occupying their active sites or alter gene transcription by interacting with transcription factors.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : May enhance metabolic activity and improve stress responses.
  • High Doses : Can lead to toxic effects such as liver damage and increased oxidative stress.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes. These enzymes facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate, impacting its bioavailability and overall biological activity.

Research Applications

This compound has potential applications across various scientific fields:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Biological Research : Used in studies involving enzyme inhibition and receptor binding assays.
  • Industrial Applications : Employed in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural DifferencesBiological Activity
Ethyl 2-(4-chloro-3-fluorophenyl)acetateChloro and fluoro groups swappedSimilar enzyme interactions
Ethyl 2-(3-chloro-4-methylphenyl)acetateMethyl group instead of fluoroAltered metabolic effects
Ethyl 2-(3-chloro-4-nitrophenyl)acetateNitro group instead of fluoroDifferent toxicity profile

Case Studies

Recent studies have highlighted the compound's potential therapeutic benefits:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Experimental models showed that this compound could reduce inflammation markers, indicating possible applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-chloro-4-fluorophenyl)acetate
Reactant of Route 2
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Ethyl 2-(3-chloro-4-fluorophenyl)acetate

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